molecular formula C22H15BrN2O B11685413 N'-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide

Katalognummer: B11685413
Molekulargewicht: 403.3 g/mol
InChI-Schlüssel: ROOQCAVGZWXQRH-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide is an organic compound that features a unique structure combining an anthracene moiety with a bromobenzohydrazide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-bromobenzohydrazide. The reaction is carried out in a suitable solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzohydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying biological interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The anthracene moiety may intercalate with DNA, while the bromobenzohydrazide group could interact with proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Similar structure with a methoxyphenyl group instead of bromobenzohydrazide.

    (E)-N-[(Anthracen-9-yl)methylidene]hydroxylamine: Features a hydroxylamine group instead of bromobenzohydrazide.

Uniqueness: N’-[(E)-anthracen-9-ylmethylidene]-2-bromobenzohydrazide is unique due to the presence of both the anthracene and bromobenzohydrazide moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C22H15BrN2O

Molekulargewicht

403.3 g/mol

IUPAC-Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-bromobenzamide

InChI

InChI=1S/C22H15BrN2O/c23-21-12-6-5-11-19(21)22(26)25-24-14-20-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)20/h1-14H,(H,25,26)/b24-14+

InChI-Schlüssel

ROOQCAVGZWXQRH-ZVHZXABRSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CC=C4Br

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CC=C4Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.